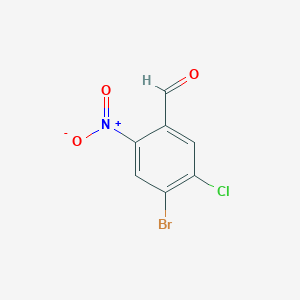

4-Bromo-5-chloro-2-nitrobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

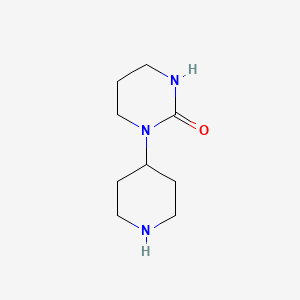

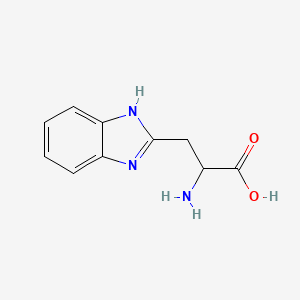

The molecular structure of 4-Bromo-5-chloro-2-nitrobenzaldehyde consists of a benzene ring with substituents. The positions of bromine, chlorine, and nitro groups are crucial for its properties and reactivity. For a visual representation, refer to the structure in the ChemSpider database .

科学的研究の応用

Green Synthesis and Antioxidant Potential

The compound 4-bromo-5-chloro-2-nitrobenzaldehyde, through a green synthesis method involving mechanochemical grinding, was used to synthesize Schiff base compounds with potential applications in medicine and agriculture. Specifically, a Schiff base derivative demonstrated considerable urease inhibitory activity, which could have implications for treatments in agriculture and medicine. Additionally, the compound displayed minimal free radical scavenging activity, indicating potential antioxidant properties (Zulfiqar et al., 2020).

Chemical Structure Studies

In a different study, the compound was used to obtain (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide through a condensation reaction. The molecular structure of this compound was analyzed, revealing an E configuration about the C=N bond and a dihedral angle between two benzene rings. This compound and its structural characteristics could provide insights for further chemical research and potential applications in material science or pharmaceuticals (Zhang et al., 2009).

Synthesis of Non-Peptide CCR5 Antagonists

The compound was also a precursor in the synthesis of non-peptide CCR5 antagonists, indicating its relevance in medicinal chemistry. The synthesis involved multiple stages including elimination, reduction, and bromization reactions, leading to products with certain bioactivities. These findings underscore the compound's utility in synthesizing biologically active molecules, potentially opening avenues for drug development (De-ju, 2015).

特性

IUPAC Name |

4-bromo-5-chloro-2-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXCTNJDIYOLKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-2-nitrobenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)